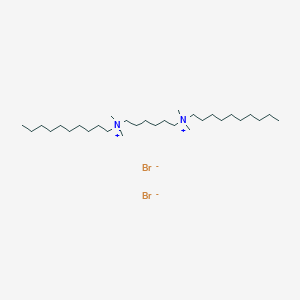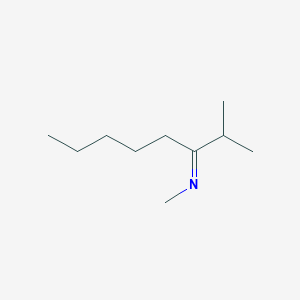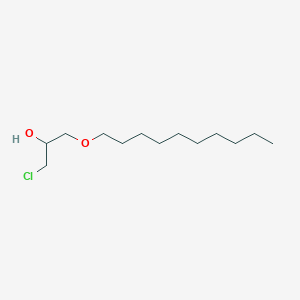
2-Propanol, 1-chloro-3-(decyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-chloro-3-(decyloxy)-, also known as IodoCyclized Oxytocin (ICOT), is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. ICOT is a cyclic peptide that is formed by the cyclization of oxytocin with an iodinated decyloxy group. This modification enhances the stability and bioavailability of the peptide, making it a promising candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of ICOT is not fully understood, but it is believed to involve the activation of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including social behavior, reproduction, and stress response. Activation of the oxytocin receptor by ICOT may lead to the inhibition of cancer cell growth and proliferation, as well as the enhancement of chemotherapy efficacy.
Biochemical and Physiological Effects:
ICOT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, ICOT has been shown to have anti-inflammatory and analgesic effects. ICOT has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ICOT has several advantages for use in laboratory experiments. It is stable and has a long half-life, making it easy to handle and store. Additionally, ICOT is highly selective for the oxytocin receptor, reducing the risk of off-target effects. However, ICOT is relatively expensive and requires careful handling to ensure purity and stability.
Orientations Futures
There are several future directions for research on ICOT. One area of interest is the development of ICOT-based therapies for various types of cancer. Additionally, there is interest in exploring the potential of ICOT for the treatment of other diseases, such as Alzheimer's disease and depression. Further research is also needed to fully understand the mechanism of action of ICOT and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of ICOT involves the reaction of oxytocin with an iodinated decyloxy group. The reaction is carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of the reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
ICOT has been extensively studied for its potential therapeutic applications. One of the most promising applications of ICOT is in the treatment of various types of cancer. ICOT has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, ICOT has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
18371-72-7 |
|---|---|
Formule moléculaire |
C13H27ClO2 |
Poids moléculaire |
250.8 g/mol |
Nom IUPAC |
1-chloro-3-decoxypropan-2-ol |
InChI |
InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |
Clé InChI |
YIEWJUDIKXQGKF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CCl)O |
SMILES canonique |
CCCCCCCCCCOCC(CCl)O |
Autres numéros CAS |
18371-72-7 |
Synonymes |
1-Chloro-3-(decyloxy)-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



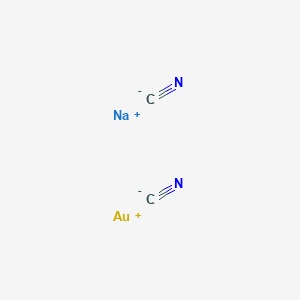
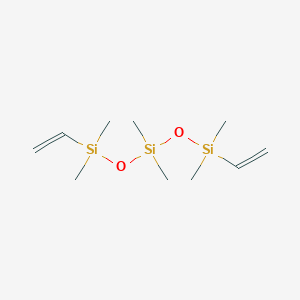
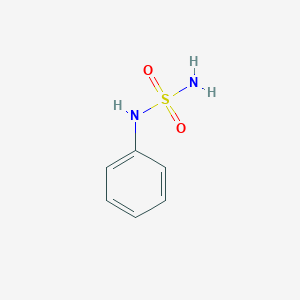
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
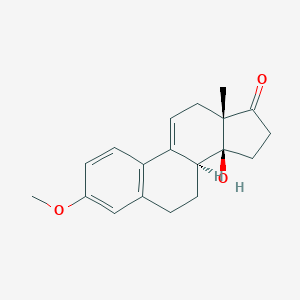
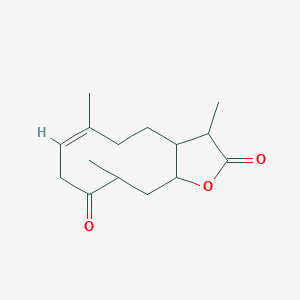
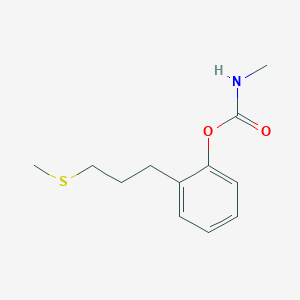
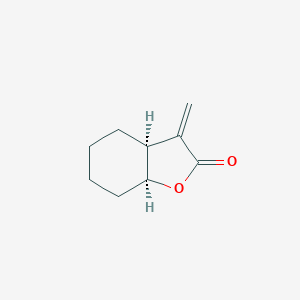
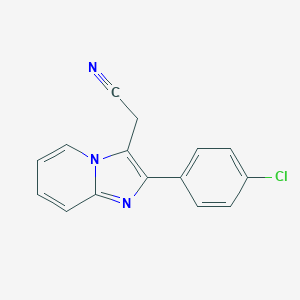
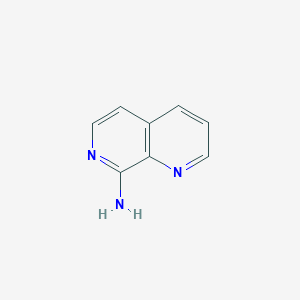
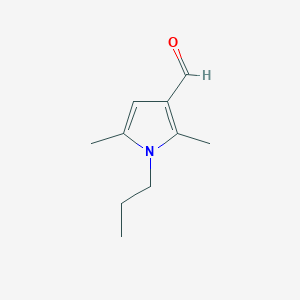
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
